molecular formula C23H34N4O6S B2978633 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 872976-09-5

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2978633
CAS RN: 872976-09-5
M. Wt: 494.61
InChI Key: TXUWRWLTAHAYHZ-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

The development of novel synthetic routes and the study of chemical properties are fundamental aspects of organic and medicinal chemistry research. For instance, Mamedov et al. (2016) described a novel synthetic approach to oxalamides, demonstrating the versatility and utility of these compounds in organic synthesis (Mamedov et al., 2016). Such methodologies could potentially be applied or adapted for the synthesis and modification of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, providing insights into its chemical behavior and potential applications in drug development or material science.

Pharmacological Characterization and Receptor Interaction

Understanding the interaction of compounds with biological receptors is crucial for drug discovery and development. Research on compounds with similar structural features or functional groups can offer insights into potential pharmacological applications. Grimwood et al. (2011) explored the pharmacological characterization of a κ-opioid receptor antagonist, highlighting the process of evaluating receptor selectivity and in vivo efficacy (Grimwood et al., 2011). Such studies provide a framework for investigating how N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide might interact with specific receptors, potentially contributing to the development of new therapeutic agents.

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O6S/c1-16-13-17(2)21(18(3)14-16)34(31,32)27-11-6-12-33-20(27)15-25-23(30)22(29)24-8-5-10-26-9-4-7-19(26)28/h13-14,20H,4-12,15H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUWRWLTAHAYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

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